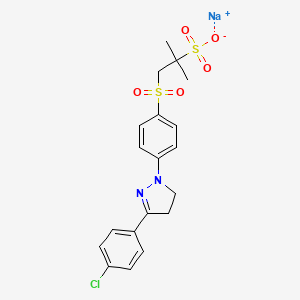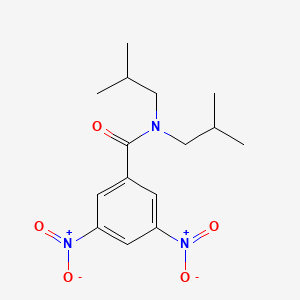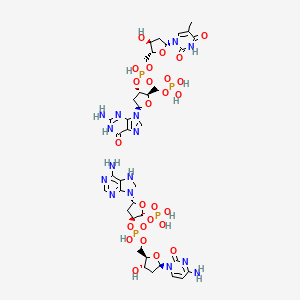
Zirconium(4+);tetrahydroxide;hydrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Zirconium(4+);tetrahydroxide;hydrate, commonly referred to as Zirconium(IV) hydroxide, is a white to off-white solid with the chemical formula Zr(OH)₄. It is sparingly soluble in water and possesses a relatively high specific surface area, ion exchange capacity, good thermal stability, and dielectric properties . This compound is often used as a precursor in the preparation of various zirconium-based materials and catalysts.
Vorbereitungsmethoden
Zirconium(IV) hydroxide can be synthesized through the mild base hydrolysis of zirconium halides and nitrates. A typical precursor used in this process is zirconium oxychloride. The reaction involves the addition of a base, such as ammonia, to an aqueous solution of zirconium oxychloride, resulting in the precipitation of zirconium(IV) hydroxide . Industrial production methods often involve similar hydrolysis reactions, followed by filtration, washing, and drying to obtain the final product.
Analyse Chemischer Reaktionen
Zirconium(IV) hydroxide undergoes several types of chemical reactions, including:
- Decomposition: When heated at 550°C, zirconium(IV) hydroxide decomposes to form zirconium dioxide (ZrO₂) and water .
Zr(OH)4→ZrO2+2H2O
Reaction with Mineral Acids: Zirconium(IV) hydroxide reacts with mineral acids to form corresponding zirconium salts. For example, reaction with hydrochloric acid yields zirconium chloride, while reaction with sulfuric acid produces zirconium sulfate .Zr(OH)4+4HCl→ZrCl4+4H2O
Zr(OH)4+2H2SO4→Zr(SO4)2+4H2O
Wissenschaftliche Forschungsanwendungen
Zirconium(IV) hydroxide has a wide range of scientific research applications, including:
Environmental Remediation: Zirconium(IV) hydroxide is used to fabricate coated magnetic materials for the removal of anionic dyes from aqueous solutions.
Nanomaterials: Zirconia-based nanomaterials, derived from zirconium(IV) hydroxide, have applications as nanocatalysts, nanosensors, and adsorbents.
Wirkmechanismus
The mechanism by which zirconium(IV) hydroxide exerts its effects is primarily related to its high specific surface area and ion exchange capacity. These properties enable it to interact with various molecules and ions, facilitating catalytic and adsorption processes. In catalysis, zirconium(IV) hydroxide can act as a solid acid catalyst, promoting reactions through the donation or acceptance of protons. In environmental applications, its ion exchange capacity allows it to effectively remove contaminants from water.
Vergleich Mit ähnlichen Verbindungen
Zirconium(IV) hydroxide is often compared with other zirconium compounds, such as zirconium dioxide (ZrO₂) and zirconium oxychloride (ZrOCl₂). While zirconium dioxide is primarily used in ceramics and refractories due to its high thermal stability, zirconium oxychloride is commonly used as a precursor in the synthesis of other zirconium compounds. Zirconium(IV) hydroxide is unique in its combination of high specific surface area, ion exchange capacity, and versatility in various applications .
Similar compounds include:
- Zirconium dioxide (ZrO₂)
- Zirconium oxychloride (ZrOCl₂)
- Zirconium sulfate (Zr(SO₄)₂)
These compounds share some properties with zirconium(IV) hydroxide but differ in their specific applications and chemical behaviors.
Eigenschaften
CAS-Nummer |
59271-57-7 |
|---|---|
Molekularformel |
H6O5Zr |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
zirconium(4+);tetrahydroxide;hydrate |
InChI |
InChI=1S/5H2O.Zr/h5*1H2;/q;;;;;+4/p-4 |
InChI-Schlüssel |
WIWFPCBMLUXFOG-UHFFFAOYSA-J |
Kanonische SMILES |
O.[OH-].[OH-].[OH-].[OH-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-Butyl-N-[4-(4-chlorophenyl)-1,3-oxazol-2-YL]-2-methylpropanamide](/img/structure/B14622224.png)

![Pyrido[2,3-e]-1,2,4-triazine, 3-(1-pyrrolidinyl)-](/img/structure/B14622240.png)
![1-Methyl-3,5-diphenyl-4-[(prop-2-yn-1-yl)oxy]-1H-pyrazole](/img/structure/B14622254.png)




![9H-Pyrrolo[1,2-a]indole-2-carboxylic acid, 3-methyl-9-oxo-, ethyl ester](/img/structure/B14622274.png)



![2,2'-[(1R,2S)-Cyclopropane-1,2-diyl]di(ethan-1-ol)](/img/structure/B14622295.png)

